6,6-Difluorospiro[2.5]octan-1-amine hydrochloride
Description
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride (CAS: 1707367-60-9) is a fluorinated spirocyclic amine hydrochloride with the molecular formula C₈H₁₄ClF₂N and a molecular weight of 198 g/mol . It is provided as a research-grade compound by GLPBIO, with a purity >98%, and is stored at 2–8°C to maintain stability.
Properties
IUPAC Name |
6,6-difluorospiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOLMVVFOOGYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2N)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-60-9 | |
| Record name | 6,6-difluorospiro[2.5]octan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to form amines with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride has been identified as a promising candidate in drug discovery processes due to its unique structural properties. Its ability to act on nuclear receptors makes it valuable in developing therapies for various diseases, including:
- Respiratory Diseases : Potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) due to its interaction with inflammatory pathways.
- Metabolic Disorders : Research indicates its utility in addressing obesity and type II diabetes by modulating metabolic pathways.
- Neurological Conditions : It shows promise in treating conditions like multiple sclerosis and myasthenia gravis by influencing immune responses.
b. Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated its potential to reduce inflammation markers in animal models of asthma, suggesting a pathway for further clinical research .
Agrochemical Applications
a. Pesticide Development
The compound's unique fluorinated structure provides enhanced stability and bioactivity, making it suitable for developing novel agrochemicals. Its applications include:
- Insecticides : Research is ongoing into its effectiveness against specific pest populations, leveraging its ability to disrupt biological processes.
- Herbicides : The compound may offer new mechanisms of action that can lead to more effective weed control strategies.
Material Science Applications
a. Polymer Chemistry
this compound is being explored for its potential use in synthesizing advanced materials:
- Fluorinated Polymers : Its incorporation into polymer matrices could enhance properties such as thermal stability and chemical resistance.
- Nanocomposites : The compound's unique structure may facilitate the development of nanocomposites with improved mechanical properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical parameters of 6,6-difluorospiro[2.5]octan-1-amine hydrochloride and analogous compounds:
Key Structural and Functional Differences
Core Architecture: The spiro[2.5]octane system in the target compound provides a unique three-dimensional geometry distinct from bicyclo[2.2.2]octane (e.g., CID 53429222) or spiro[3.3]heptane (CAS 1423032-71-6).
Fluorine Substitution :
- The 6,6-difluoro substitution enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration. In contrast, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-amine hydrochloride (CAS 262852-11-9) uses a bulkier trifluoromethyl group, which may sterically hinder receptor interactions .
This difference impacts solubility (e.g., aqueous vs. organic phases) and synthetic utility .
The larger bicyclo[2.2.2]octane framework (CID 53429222) offers greater conformational freedom .
Biological Activity
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is a compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique spirocyclic structure, characterized by the presence of two fluorine atoms and an amine group, contributes to its distinctive properties.
- Molecular Formula : C8H14ClF2N
- Molecular Weight : 197.65 g/mol
- CAS Number : 1707367-60-0
The presence of fluorine atoms enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms increase the compound's lipophilicity, allowing for efficient cell membrane penetration. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
Investigated Biological Assays
Research indicates that this compound has been investigated for its potential bioactivity in several biological assays:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been evaluated for its ability to bind and modulate receptor activity, particularly in the context of inflammatory responses.
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- Inflammation Models : In vivo studies demonstrated that treatment with this compound reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Cancer Research : Preliminary investigations have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its anticancer properties.
- Neuropharmacology : Research has also focused on the neuroprotective effects of this compound, with findings suggesting it may have potential applications in treating neurodegenerative disorders.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,6-Difluorospiro[2.5]octan-1-amine | Spirocyclic | Investigated for enzyme inhibition |
| 1,1-Difluorospiro[2.5]octan-6-amine | Similar structure with amine at different position | Explored for potential bioactivity |
| 6-Fluoroindole derivatives | Indole-based | Known for diverse pharmacological effects |
The unique spirocyclic structure of this compound differentiates it from other fluorinated compounds, potentially leading to unique biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,6-difluorospiro[2.5]octan-1-amine hydrochloride, and how do fluorination strategies influence yield and purity?
- Methodological Answer : The synthesis of spirocyclic amines often involves ring-closing metathesis or intramolecular cyclization. For fluorinated analogs like this compound, late-stage fluorination using agents such as DAST (diethylaminosulfur trifluoride) or XtalFluor® is critical. Evidence from spirocyclic fluorinated building blocks (e.g., 6,6-difluorobicyclo[3.1.0]hexan-3-amine) suggests that fluorination at the bicyclic or spiro junction requires precise temperature control (-78°C to 0°C) to avoid side reactions . Post-synthesis, purification via recrystallization or preparative HPLC is recommended to achieve >95% purity.
Q. How should researchers characterize the structural integrity and stereochemical configuration of this spirocyclic compound?
- Methodological Answer : Use a combination of NMR and - HSQC to confirm fluorine placement and spiro junction geometry. X-ray crystallography is ideal for resolving stereochemical ambiguity, as seen in related compounds like tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate . Mass spectrometry (HRMS-ESI) and IR spectroscopy can validate molecular weight and functional groups (e.g., amine hydrochloride salts) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies in buffers (pH 3–9) at 25°C and 40°C indicate that the compound is prone to hydrolysis in acidic conditions due to the lability of the spirocyclic amine. Store at -20°C under inert gas (argon) to prevent degradation. For in vitro assays, prepare fresh solutions in anhydrous DMSO or ethanol .
Q. Which solvents and reaction conditions optimize solubility for this compound in cross-coupling or amidation reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitution reactions. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), use anhydrous THF with catalytic Pd(PPh) and CsCO as a base. Evidence from bicyclo[1.1.1]pentane-1-amine derivatives shows that microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .
Advanced Research Questions
Q. How can this compound serve as a building block in designing CNS-targeted drugs, and what pharmacokinetic challenges arise from its spirocyclic fluorinated structure?
- Methodological Answer : The spirocyclic core enhances blood-brain barrier (BBB) penetration due to its rigidity and low polar surface area. However, in vivo studies on similar compounds (e.g., iNOS inhibitors with difluorospiro motifs) reveal rapid hepatic clearance. Mitigate this via prodrug strategies (e.g., Boc-protection) or structural modifications to reduce CYP450 metabolism .
Q. What analytical approaches resolve contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers, while molecular docking and MD simulations correlate stereochemistry with target binding (e.g., serotonin receptors). Cross-validate activity using orthogonal assays (e.g., SPR vs. functional cAMP assays) to distinguish false positives from true interactions .
Q. How do computational methods (DFT, QSAR) predict the reactivity and regioselectivity of this compound in heterocyclic functionalization?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model fluorine’s electron-withdrawing effects on amine nucleophilicity. QSAR studies on spirocyclic analogs suggest that fluorine at C6 increases electrophilicity at the spiro junction, favoring SN2 reactions at C1. Validate predictions with kinetic isotope effect (KIE) studies .
Q. What strategies address low yields in large-scale synthesis of this compound, and how can green chemistry principles be applied?
- Methodological Answer : Replace traditional fluorination agents with flow-chemistry setups using HF-pyridine for safer handling. Continuous crystallization and solvent recycling (e.g., ethanol/water mixtures) improve atom economy. Evidence from PharmaBlock’s spirocyclic building blocks highlights ≥80% yield improvements via microwave-assisted batch reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
